[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol
Overview
Description
“[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol” is a chemical compound with the molecular formula C9H17NO . It has a molecular weight of 155.24 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17NO/c11-8-9(3-4-9)7-10-5-1-2-6-10/h11H,1-8H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the resources I have .Scientific Research Applications
Efficient Catalytic Synthesis
The compound's structural motifs have been utilized in catalytic methods for synthesizing complex molecules. For example, the use of pyrrolidine as a catalyst in the condensation of carbonyl compounds with cyclopentadiene has been reported, which affords fulvenes in reasonable yields. This process exemplifies the utility of pyrrolidine derivatives in facilitating diverse organic reactions through catalysis (Coşkun & Erden, 2011).
Advanced Organic Synthesis
Pyrrolidine and cyclopropyl methanols have found applications in diastereoselective cycloadditions and tandem amination/ring expansion reactions. These reactions yield pyrrolidine adducts and pyrrolidines, respectively, showcasing the versatility of these compounds in constructing nitrogen-containing heterocycles with potential pharmacological properties (Stepakov et al., 2021); (Rao & Chan, 2008).
Corrosion Inhibition
Research on triazole derivatives, which share structural similarities with the compound of interest, has demonstrated their effectiveness as corrosion inhibitors for metals. These studies underline the potential of cyclic and acyclic nitrogen-containing compounds in protecting metal surfaces against corrosion, suggesting a broad application in materials science and engineering (Ma et al., 2017).
Methanol Dehydrogenase Catalysis
The structural analogs of the compound have been investigated in the context of methanol dehydrogenase (MDH) enzymes, highlighting the significance of cyclic and acyclic structures in biological catalysis. This research provides insights into the design of biomimetic catalysts for industrial applications, emphasizing the role of specific structural features in enhancing catalytic efficiency (Keltjens et al., 2014).
Photocatalysis and Material Science
Compounds with pyrrolidine and cyclopropyl groups have been explored for their photocatalytic activities and applications in material science. The synthesis of novel ligands and their coordination with metal ions for photocatalytic water reduction illustrates the potential of these compounds in renewable energy technologies (Bachmann et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
[1-(pyrrolidin-1-ylmethyl)cyclopropyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-8-9(3-4-9)7-10-5-1-2-6-10/h11H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBINCNSXRSXVFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CC2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174666-14-8 | |
Record name | {1-[(pyrrolidin-1-yl)methyl]cyclopropyl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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